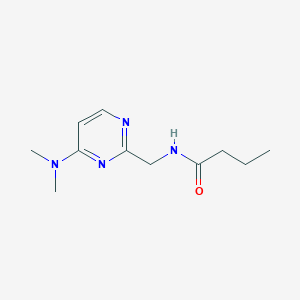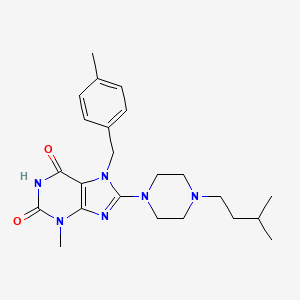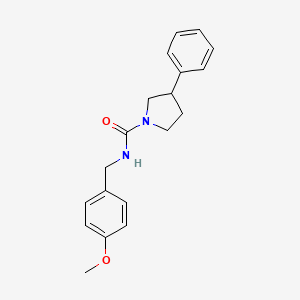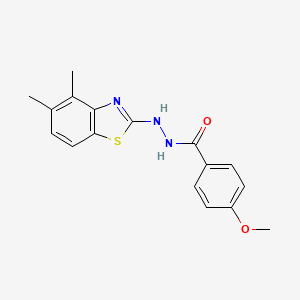
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide, also known as DMXAA, is a synthetic compound that has gained attention for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of extensive scientific research.
Wissenschaftliche Forschungsanwendungen
Anti-Infective Agents
Pyrimidine derivatives, including N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide, have shown promise as anti-infective agents. They have been utilized in the synthesis of compounds with antimicrobial, antimalarial, and antiviral properties. The structural diversity of pyrimidines allows for the development of novel drugs that can combat resistant strains of pathogens .
Anticancer Activity
The pyrimidine core is a common feature in many anticancer drugs. Research into pyrimidine-based compounds has led to the development of drugs that can interfere with DNA replication and cell division in cancer cells. As such, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide may serve as a starting point for the synthesis of new anticancer agents .
Neurological Disorders
Compounds with a pyrimidine structure have been found to possess properties beneficial for treating neurological disorders. They can act as central nervous system (CNS)-active agents, calcium channel blockers, and antidepressants. This suggests that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide could be explored for its potential applications in neurology .
Anti-Fibrotic Applications
There is evidence to suggest that certain pyrimidine derivatives may exhibit anti-fibrotic activity. Fibrosis is a pathological condition characterized by excessive tissue scarring, which can lead to organ dysfunction. Investigating the anti-fibrotic properties of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide could open up new avenues for treating fibrotic diseases .
Drug Design and Bioisosterism
The pyrimidine ring can act as a bioisostere for phenyl and other aromatic π systems, which is advantageous in drug design. It offers the possibility of creating more potent and selective drugs with improved pharmacokinetic and pharmacodynamic properties. N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide could be used as a scaffold for designing new drugs with enhanced efficacy .
Analgesic and Anti-Inflammatory Properties
Pyrimidine derivatives have been associated with analgesic and anti-inflammatory effects. This makes them potential candidates for the development of new pain relief medications and treatments for inflammatory conditions. Further research into N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide could lead to the discovery of novel therapeutic agents in this category .
Antioxidant Potential
Antioxidants play a vital role in protecting cells from oxidative stress. Pyrimidine-based compounds have shown antioxidant activity, which could be harnessed in the development of drugs to mitigate the effects of free radicals. The exploration of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide for its antioxidant properties could contribute to the field of preventive medicine .
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-4-5-11(16)13-8-9-12-7-6-10(14-9)15(2)3/h6-7H,4-5,8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIAKWGIXPOKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC=CC(=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864627.png)




![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2864636.png)
![N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2864638.png)




